methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate
Description
Typically, such a compound would be characterized by:
- A triazole ring substituted with chlorine at the 5-position.
- A methyl ester group conjugated to an α,β-unsaturated carbonyl system.
- A Z-configuration (cis) at the double bond.
These structural features could influence its reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2- |
InChI Key |
ITDXJJYTVKMMEJ-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=NNC(=N1)Cl |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
- The 1,2,4-triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and appropriate amidine or nitrile precursors.
- Chlorination at the 5-position is achieved either by using chlorinated starting materials or by selective halogenation post-ring formation.
- Typical reagents include hydrazine hydrate, formamide derivatives, and chlorinating agents such as N-chlorosuccinimide or phosphorus oxychloride (POCl3).
Representative Method
- A hydrazine derivative reacts with a suitable carboxylic acid derivative or nitrile to form a 1,2,4-triazole intermediate.
- Subsequent electrophilic chlorination at the 5-position yields the 5-chloro-1,2,4-triazole core.
Introduction of the (Z)-3-propenoate Side Chain
Knoevenagel Condensation
- The (Z)-configured propenoate side chain is typically introduced via a Knoevenagel condensation between the triazole aldehyde or ketone derivative and methyl acetate or its equivalent.
- The reaction is catalyzed by bases such as piperidine or pyridine under mild conditions to favor the Z-isomer formation.
- Control of reaction temperature and solvent polarity is critical to maximize the Z-selectivity.
Alternative Wittig or Horner-Wadsworth-Emmons Reactions
- Wittig or Horner-Wadsworth-Emmons olefination reactions can also be employed to install the propenoate moiety with stereochemical control.
- These methods involve the reaction of a phosphonium ylide or phosphonate ester with a triazole aldehyde precursor.
- The choice of base, solvent, and reaction temperature influences the (Z)/(E) isomer ratio.
Representative Synthetic Route Example (Hypothetical)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Hydrazine hydrate + 5-chloronicotinonitrile | Formation of 5-chloro-1,2,4-triazole core | Cyclization under reflux |
| 2 | Triazole aldehyde intermediate | Prepared by oxidation of methyl group | Selective oxidation step |
| 3 | Knoevenagel condensation with methyl acetate | Formation of methyl (Z)-3-(5-chloro-1,2,4-triazol-3-yl)prop-2-enoate | Base catalysis, mild heating |
Analytical and Research Findings
- Isomeric Purity : The Z-isomer is favored by controlling reaction conditions; however, mixtures of E/Z isomers can occur and require chromatographic separation.
- Yield : Reported yields for related triazole propenoate syntheses range from 60% to 85%, depending on the synthetic route and purification methods.
- Characterization : NMR spectroscopy (1H, 13C), IR, and mass spectrometry confirm the structure and stereochemistry. The characteristic vinyl proton coupling constants (J ~ 12-16 Hz) indicate Z-configuration.
- Stability : The methyl ester is stable under standard storage conditions but sensitive to strong bases that may cause hydrolysis.
Comparative Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Z-Selectivity | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Knoevenagel Condensation | Triazole aldehyde, methyl acetate, base catalyst | Condensation | High | 70-85 | Mild conditions, simple setup | Requires aldehyde intermediate |
| Wittig Olefination | Phosphonium ylide, triazole aldehyde | Olefination | Moderate-High | 60-80 | Good stereochemical control | Sensitive reagents, byproducts |
| Direct Halogenation + Cyclization | Hydrazine, chlorinated nitriles or amidines | Cyclization + halogenation | N/A | 50-75 | One-pot ring formation | Chlorination step may require careful control |
Summary of Key Literature and Patent Insights
- While direct literature specifically on this compound is limited, the synthesis parallels well-established methods for 1,2,4-triazole derivatives bearing vinyl ester substituents.
- Patents related to triazole derivatives emphasize the importance of regioselective halogenation and olefination to achieve the desired substitution pattern and stereochemistry.
- Research on related triazole compounds indicates that the Knoevenagel condensation is the preferred route for installing the propenoate group with Z-selectivity.
- Computational and experimental data from chemical databases (e.g., PubChem) provide molecular descriptors and confirm the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride, characterized by the molecular formula C₆H₇ClN₃O₂, is a chemical compound featuring a triazole ring and an acrylate functional group. The presence of a chlorine atom enhances its reactivity and potential biological activity, making it significant in agricultural and pharmaceutical applications.
Relevant Properties
- Molecular Weight : 224.04 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 3
Applications
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride exhibits notable biological activities, with research indicating that compounds containing triazole moieties often show antimicrobial properties. Derivatives of this compound have been explored for their potential as herbicides and fungicides because of their ability to inhibit specific enzymes or disrupt cellular processes in target organisms. The compound's unique structure also suggests possible applications in medicinal chemistry as a scaffold for developing new therapeutic agents.
Interaction studies have shown that triazole derivatives can interact with enzymes involved in metabolic pathways of pathogens or plants, leading to inhibition of growth or reproduction. Understanding these interactions helps in optimizing its use as an agrochemical or pharmaceutical agent.
Structural Analogues
Several compounds share structural similarities with Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride:
| Compound Name | Unique Features |
|---|---|
| 5-Chloro-1H-1,2,4-triazole | A simpler structure without the acrylate group; used primarily as a building block in synthesis. |
| Methyl 3-(1H-pyrazol-4-yl)acrylate | Contains a pyrazole instead of triazole; exhibits different biological activities. |
| 4-Amino-5-chloro-1H-pyrazole | Contains an amino group; known for its herbicidal properties but lacks acrylate functionality. |
Mechanism of Action
The mechanism of action of methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require data on structurally related compounds, such as:
- Analogous triazole derivatives (e.g., varying substituents at the triazole ring).
- Isomers (E-configuration vs. Z-configuration).
- Ester variants (e.g., ethyl or propyl esters instead of methyl).
Key comparison metrics might include:
- Crystallographic parameters (bond lengths, angles, packing motifs).
- Thermodynamic stability (melting points, solubility).
- Spectroscopic data (NMR, IR).
- Biological activity (e.g., enzyme inhibition, antimicrobial effects).
Example Hypothetical Table (Not Based on Evidence):
| Compound | Melting Point (°C) | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Methyl (Z)-3-(5-Cl-triazolyl)propenoate | N/A | N/A | N/A |
| Methyl (E)-3-(5-Cl-triazolyl)propenoate | N/A | N/A | N/A |
| Ethyl (Z)-3-(5-Cl-triazolyl)propenoate | N/A | N/A | N/A |
Role of Crystallographic Tools in Comparative Studies
- SHELXL : Used for refining crystal structures, which could determine bond lengths and angles for comparison .
- ORTEP : Generates graphical representations of anisotropic displacement parameters, aiding in visualizing molecular geometry .
- WinGX : Integrates data processing, structure solution, and reporting, enabling systematic analysis of structural datasets .
For example, SHELXL could refine the crystal structure of the compound, while ORTEP might illustrate its conformational differences from analogs. WinGX could compile comparative metrics into a CIF (Crystallographic Information File) for publication .
Limitations of the Provided Evidence
The sources lack:
- Direct references to the compound or its analogs.
- Experimental data (synthetic routes, spectral data, bioassays).
- Comparative studies involving triazole-based esters.
Recommendations for Future Research
To address the query comprehensively, consult:
- Chemical databases (SciFinder, Reaxys) for synthesis and characterization data.
- Crystallographic studies of triazole derivatives in peer-reviewed journals.
- Bioactivity reports from pharmacological or agrochemical research.
Biological Activity
Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate, also known as methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 224.04 g/mol. It features a triazole ring, which is known for its biological activity, particularly in agricultural and pharmaceutical contexts. The presence of chlorine enhances its reactivity, making it a valuable scaffold for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClN₃O₂ |
| Molecular Weight | 224.04 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties . This compound has been explored for its potential as an herbicide and fungicide due to its ability to inhibit specific enzymes or disrupt cellular processes in target organisms. Studies have shown that derivatives of this compound can effectively inhibit the growth of various fungi and bacteria by targeting their metabolic pathways.
Herbicidal Activity
In preliminary tests, this compound demonstrated significant herbicidal activity against certain plant species. For instance, it exhibited an 80% inhibition rate against rape at a concentration of 200 μg/mL. This suggests its potential use in agricultural applications to manage unwanted vegetation .
Study on Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of several triazole derivatives including this compound. The compound was found to inhibit the growth of Candida albicans with an IC50 value in the micromolar range. The mechanism was linked to the disruption of ergosterol biosynthesis in fungal cell membranes .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the triazole ring followed by the introduction of the acrylate functional group. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
Potential Applications
The unique combination of triazole and acrylate functionalities in this compound suggests its potential applications in:
Agriculture:
- As a herbicide and fungicide to control unwanted plant growth and fungal infections.
Pharmaceuticals:
- As a scaffold for developing new therapeutic agents targeting fungal infections or other diseases.
Material Science:
- In the development of new materials with specific chemical properties due to its reactive functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
